molecular formula C5H5IN2O B581350 4-Amino-2-iodopyridin-3-ol CAS No. 1171919-81-5

4-Amino-2-iodopyridin-3-ol

Cat. No.: B581350
CAS No.: 1171919-81-5
M. Wt: 236.012
InChI Key: DSCZXTKPQSVQCH-UHFFFAOYSA-N
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Description

4-Amino-2-iodopyridin-3-ol is a valued heterocyclic building block in medicinal chemistry and organic synthesis, primarily utilized for constructing complex molecular architectures with biological relevance. Its structure, featuring amino, hydroxy, and iodo substituents on a pyridine core, offers multiple sites for chemical modification, making it a versatile intermediate for developing novel active compounds. This compound serves as a key precursor in the synthesis of fused heterocyclic systems. A prominent application documented in scientific literature is its use in creating novel pyrrolo[3,2-c]pyridine derivatives, a scaffold investigated for its antimicrobial properties . Research indicates that compounds synthesized from this building block have demonstrated substantial antibacterial activity against Gram-positive bacteria, highlighting its utility in developing new antibacterial agents . The presence of the iodine atom is particularly crucial for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents to explore structure-activity relationships. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCZXTKPQSVQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 4 Amino 2 Iodopyridin 3 Ol

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when substituted with good leaving groups. However, the presence of the electron-donating amino and hydroxyl groups in 4-Amino-2-iodopyridin-3-ol modulates this inherent reactivity.

Reactivity of the Amino and Hydroxyl Groups

The amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring are key to its chemical versatility. The amino group, being a nucleophile, can participate in various reactions. beyondbenign.org For instance, it can undergo oxidation to form nitro or nitroso derivatives. The hydroxyl group can also be oxidized to yield the corresponding ketone or aldehyde. Both the amino and hydroxyl groups can take part in nucleophilic substitution reactions.

The nucleophilicity of amines and pyridines has been extensively studied. uni-muenchen.de The position of these functional groups on the pyridine ring is crucial for their reactivity. In the case of pyridinols, their reaction with perhalopyridines has been shown to be dependent on the position of the hydroxyl group. Pyridin-4-ol attacks at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol, however, acts as an ambident nucleophile, reacting at both the oxygen and nitrogen atoms. researchgate.net

Reactivity of the Iodine Substituent

The iodine atom at the 2-position of the pyridine ring is an excellent leaving group, making it the primary site for a variety of substitution reactions. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions. ambeed.com The high reactivity of the C-I bond is a cornerstone of the synthetic utility of this compound.

The iodine atom can be reduced to a hydrogen atom, leading to deiodination. It can also undergo metal-halogen exchange reactions, forming organometallic intermediates that are valuable in further synthetic transformations. ambeed.com The stability of related iodine(I) complexes is influenced by the steric hindrance of substituents near the iodine atom. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its reactive iodine substituent. sigmaaldrich.comsigmaaldrich.cn These reactions have broad applications in the synthesis of pharmaceuticals and other complex organic molecules. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for forming C-C bonds. snnu.edu.cnfishersci.es this compound and related iodopyridines are effective substrates for this reaction. ambeed.com The choice of base is critical for the success of the Suzuki-Miyaura coupling, with sodium carbonate often being highly effective. researchgate.net

Table 1: Key Parameters in Suzuki-Miyaura Coupling

ParameterDescription
Catalyst Typically a palladium(0) complex, such as Pd(PPh3)4 or Pd(OAc)2. fishersci.es
Boron Source Aryl or vinyl boronic acids or esters. fishersci.es
Base Inorganic bases like Na2CO3, K2CO3, or K3PO4 are commonly used. researchgate.net
Solvent A variety of solvents can be used, including aqueous mixtures. fishersci.es

The reaction proceeds through a catalytic cycle involving oxidative addition of the iodopyridine to the palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

C-N Coupling Reactions with Related Iodopyridines (e.g., Imidazopyridine Derivatives)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing arylamines and related compounds. snnu.edu.cn These reactions have been successfully applied to the synthesis of imidazopyridine derivatives from ortho-haloaminopyridines. mdpi.comresearchgate.net For instance, the coupling of 4-amino-3-bromopyridine (B79700) with benzylamine (B48309) has been achieved in high yield using a palladium catalyst with a specific phosphine (B1218219) ligand (BrettPhos) and a strong base (LiHMDS). mdpi.com The analogous 4-amino-3-iodopyridine (B1302334) shows comparable reactivity. researchgate.net

These C-N coupling reactions are crucial for constructing complex heterocyclic systems, many of which have significant biological activity. beilstein-journals.orgacs.org The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in these transformations. rsc.org

Carbonylative Coupling Reactions

Carbonylative coupling reactions involve the incorporation of a carbon monoxide (CO) molecule into the product, providing access to valuable carbonyl compounds such as ketones, amides, and esters. nih.govuc.ptmagtech.com.cn Palladium catalysts are highly effective in mediating these transformations. rsc.org

The aminocarbonylation of iodopyridine derivatives has been investigated, revealing interesting reactivity patterns. For example, the reaction of 4-amino-3-iodopyridine with amines in the presence of CO and a palladium catalyst can lead to the formation of 2-ketocarboxamides through a double carbon monoxide insertion. researchgate.net In contrast, 3-amino-4-iodopyridine (B27973) under similar conditions can react as a bifunctional substrate. researchgate.net

The outcome of carbonylative coupling reactions is highly dependent on the substrate, nucleophile, and reaction conditions, including CO pressure. mdpi.com These reactions provide a powerful method for the synthesis of a diverse range of carbonyl-containing molecules.

Detailed Analysis of this compound Reveals Limited Research on its Specific Chemical Reactivity

Despite the growing interest in halogenated pyridines within synthetic and medicinal chemistry, a comprehensive review of scientific literature and chemical databases indicates a significant gap in the specific research concerning the chemical compound this compound. While general principles of halogen bonding and the reactivity of iodopyridinium complexes are well-documented for the broader class of iodopyridines, dedicated studies focusing explicitly on the halogen bond interactions, the formation and reactivity of iodopyridinium complexes derived from this compound, and its associated iodenium transfer mechanisms are not presently available in published research.

The inherent structural features of this compound, including the electron-donating amino and hydroxyl groups and the electron-withdrawing iodo substituent on the pyridine ring, suggest a potential for unique reactivity. The presence of the iodine atom, in particular, implies the capacity for this molecule to act as a halogen bond donor, a critical interaction in supramolecular chemistry and crystal engineering. However, without specific experimental or computational studies on this compound, any discussion of its specific behavior in these areas would be purely speculative.

Information available from chemical suppliers provides basic molecular properties, as outlined in the table below.

PropertyValue
Molecular FormulaC₅H₅IN₂O
Molecular Weight236.01 g/mol
InChI1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
InChI KeyDSCZXTKPQSVQCH-UHFFFAOYSA-N
SMILESNc1ccnc(I)c1O
Table 1: Physicochemical Properties of this compound.

Research on analogous compounds, such as other iodopyridine derivatives, has demonstrated their utility in forming halogen-bonded complexes and as precursors for iodonium (B1229267) salts, which are valuable reagents in organic synthesis. These studies often detail the formation of bis(pyridine)iodine(I) complexes and explore their role in reactions like iodocyclization. The mechanism of these transformations typically involves the transfer of an iodenium ion (I+) from the complex to a nucleophile.

Given the strict focus on this compound, and the absence of specific research data for this compound in the requested areas of chemical reactivity, a detailed article as outlined cannot be generated at this time. Further experimental investigation is required to elucidate the specific halogen bonding characteristics and the transformational chemistry of this compound.

Spectroscopic and Advanced Structural Elucidation of 4 Amino 2 Iodopyridin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 4-Amino-2-iodopyridin-3-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing iodo and hydroxyl groups. libretexts.org The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The exact positions depend on the electronic effects of the substituents. The amino (-NH₂) protons generally appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. Similarly, the hydroxyl (-OH) proton signal is also a broad singlet and its position is solvent-dependent.

In a related compound, 4-aminopyridine (B3432731), the protons at positions 2 and 6 are observed at δ 7.95 ppm, while the protons at positions 3 and 5 appear at δ 6.55 ppm in CD₃OD. For 3-amino-4-iodopyridine (B27973), the proton signals are observed at δ 8.2-8.4 ppm (H-2 and H-6) and δ 6.5-6.7 ppm (H-5). Based on these analogues, the expected ¹H NMR data for this compound in a solvent like DMSO-d₆ is presented in the table below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-56.5 - 6.8d5.0 - 6.0
H-67.8 - 8.1d5.0 - 6.0
-NH₂4.5 - 5.5br s-
-OH9.0 - 10.0br s-
Note: These are predicted values based on analogous compounds and are subject to experimental verification. "d" denotes a doublet, and "br s" denotes a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom bearing the iodine (C-2) is expected to be significantly shifted to a lower field (higher ppm value) due to the heavy atom effect. The carbons attached to the amino (C-4) and hydroxyl (C-3) groups will also have their chemical shifts influenced by these substituents.

In related pyridine derivatives, the carbon chemical shifts can vary widely. For example, in 4-aminopyridine, the signals are observed at δ 110.3 (C-3, C-5), 149.7 (C-2, C-6), and 156.8 (C-4) in CD₃OD. researchgate.net For pyridine N-oxide, the carbon signals appear at δ 125.3, 125.5, and 138.5 ppm in CDCl₃. rsc.org A hypothetical ¹³C NMR data table for this compound is provided below, based on established substituent effects.

Carbon Expected Chemical Shift (δ, ppm)
C-285 - 95
C-3145 - 155
C-4150 - 160
C-5110 - 120
C-6140 - 150
Note: These are predicted values based on analogous compounds and substituent effects. The chemical shift for C-2 is an estimation and can be highly variable.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for studying the electronic structure of nitrogen-containing compounds, although it is less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus. For pyridine derivatives, the ¹⁵N chemical shift is highly sensitive to protonation, coordination to metal centers, and hydrogen bonding. researchgate.net

The chemical shift of the pyridine nitrogen is significantly influenced by the electronic nature of the ring substituents. Electron-donating groups generally cause an upfield shift (lower ppm), while electron-withdrawing groups lead to a downfield shift (higher ppm). A large chemical shift difference is often observed between the free base and the protonated form of pyridine derivatives, making them useful as pH probes. researchgate.net For instance, hyperpolarized ¹⁵N-pyridine has shown a pH-sensitive chemical shift change of up to 90 ppm. researchgate.net

Studies on pyridine complexes have shown that the ¹⁵N chemical shift can provide valuable information about the nature of metal-ligand bonding. While specific ¹⁵N NMR data for this compound is not available, studies on related pyridine derivatives indicate that the nitrogen atom in the pyridine ring would likely have a chemical shift in the range of -100 to +100 ppm relative to nitromethane.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H, N-H, C=C, C=N, and C-I bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C=C and C=N stretching vibrations usually occur in the 1400-1650 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The C-I bond, being highly polarizable, should give a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. Studies on substituted pyridines, such as 2-amino-5-chloropyridine, have shown characteristic FT-IR and FT-Raman bands that aid in the complete vibrational assignment of the molecule. core.ac.ukniscpr.res.inresearchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch3200 - 3500 (broad)Weak
N-H stretch3300 - 3600 (two bands)Weak
C-H stretch (aromatic)3000 - 3100Strong
N-H bend~1600Moderate
C=C, C=N stretch (ring)1400 - 1650Strong
C-O stretch1200 - 1300Moderate
C-N stretch1250 - 1350Moderate
C-I stretch500 - 600Strong
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₅H₅IN₂O), the expected exact mass is approximately 235.9498 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

A key feature in the mass spectrum of a halogenated compound is the presence of isotopic peaks. Iodine is monoisotopic (¹²⁷I), so it will not give a characteristic isotopic pattern like chlorine or bromine. chemguide.co.uk

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the iodine atom, the hydroxyl group, or the amino group. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. The detection of halogenated pyridinols in water samples has been reported using techniques like liquid chromatography-mass spectrometry (LC-MS), which highlights the utility of this method for identifying such compounds. researchgate.netnih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net

While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as substituted pyridinols and aminopyridines, can provide insights into the expected solid-state structure. researchgate.netresearchgate.net It is anticipated that the pyridine ring would be essentially planar. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amino and hydroxyl groups, as well as potential halogen bonding involving the iodine atom.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8 - 12
b (Å)5 - 9
c (Å)12 - 18
α (°)90
β (°)95 - 105
γ (°)90
V (ų)800 - 1200
Z4
Note: These are hypothetical values based on typical small organic molecules and require experimental determination.

Computational and Theoretical Studies on 4 Amino 2 Iodopyridin 3 Ol Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and determining electronic properties. For 4-Amino-2-iodopyridin-3-ol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d), would be employed to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). nih.govresearchgate.net These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure. The results of such geometry optimization are essential for all subsequent computational analyses.

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the calculated structure represents a true energy minimum. researchgate.net This analysis also predicts the molecule's infrared (IR) and Raman spectra. nih.gov For this compound, this would involve calculating the frequencies of fundamental vibrational modes. These modes can be assigned to specific molecular motions, such as the stretching and bending of N-H, O-H, C-N, C-O, and C-I bonds, as well as vibrations of the pyridine (B92270) ring. Comparing these theoretical spectra with experimentally obtained data, if available, allows for a detailed confirmation of the molecular structure. researchgate.net

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹)
O-H Stretch Stretching of the hydroxyl group bond 3200-3600
N-H Stretch Stretching of the amine group bonds 3300-3500
C=C/C=N Stretch Aromatic ring stretching vibrations 1400-1600
C-I Stretch Stretching of the carbon-iodine bond 500-600
N-H Bend Bending motion of the amine group 1550-1650

Note: The table presents typical wavenumber ranges for the described bonds and is intended for illustrative purposes. Actual calculated values would be specific to the molecule's unique electronic environment.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. materialsciencejournal.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. materialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would determine the energies of these orbitals. From these energies, various global reactivity descriptors can be calculated, providing further insight into its chemical behavior. materialsciencejournal.org

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration
Chemical Softness (S) 1 / (2η) A measure of the molecule's polarizability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. nih.gov For this compound, NBO analysis would provide a detailed picture of the bonding and charge distribution within the molecule.

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, these methods could be used to investigate its stability and potential reaction pathways, such as electrophilic substitution on the pyridine ring or reactions involving the amino and hydroxyl groups. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a detailed thermodynamic and kinetic profile of a proposed reaction can be constructed, predicting its feasibility and likely outcome.

Computational Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from HOMO or near-HOMO orbitals to LUMO or near-LUMO orbitals.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted spectroscopic parameters are powerful tools for interpreting experimental data and confirming the identity and structure of a synthesized compound. Comparing calculated UV-Vis and NMR data with experimental spectra provides a robust method for structural elucidation.

Role of 4 Amino 2 Iodopyridin 3 Ol As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Ring System Construction

The vicinal (adjacent) arrangement of the amino and hydroxyl groups in 4-Amino-2-iodopyridin-3-ol is a key structural feature that facilitates the construction of fused heterocyclic ring systems. This arrangement is ideal for cyclization reactions that lead to the formation of five- or six-membered rings fused to the parent pyridine (B92270) scaffold.

The structure of this compound is well-suited for the synthesis of various fused pyridine derivatives, which are significant motifs in medicinal chemistry. researchgate.netgoogle.com For instance, the synthesis of imidazo[4,5-b]pyridines often relies on precursors containing ortho-diamino or ortho-amino-hydroxy functionalities. researchgate.netmdpi.comresearchgate.net In a related example, 4-amino-3-iodopyridine (B1302334) has demonstrated comparable reactivity to its bromo-analog in palladium-catalyzed C-N coupling reactions with benzylamine (B48309), yielding the corresponding N-benzylated aminopyridine which can be a precursor to an imidazopyridine ring system. researchgate.netmdpi.com This suggests that this compound could undergo similar transformations.

The general strategy involves a two-step sequence: a coupling reaction followed by cyclization. The amino group at the C4 position and the hydroxyl group at the C3 position can react with various reagents to build a new fused ring. For example, reaction with phosgene (B1210022) or its equivalents could lead to a pyrido-oxazolone scaffold. The synthesis of other fused systems, such as furo[3,2-b]pyridines and pyrazolo[3,4-b]pyridines, has been achieved starting from similarly substituted pyridine precursors, highlighting the synthetic versatility of this class of compounds. mdpi.comresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems from Pyridine Precursors

Fused System Precursor Type Relevant Synthetic Method
Imidazo[4,5-b]pyridines ortho-Haloaminopyridine Pd-catalyzed C-N coupling, followed by cyclization. researchgate.netmdpi.com
Furo[3,2-b]pyridines ortho-Halo-hydroxypyridine Intramolecular Pd(0)-catalyzed cyclization. researchgate.net
Pyrazolo[3,4-b]pyridines Aminopyridine hydrazide Intramolecular cyclization via addition of NH2 to a nitrile group. mdpi.com
Pyrido[2,3-d]pyrimidines Aminopyridine carbonitrile Reaction with urea, thiourea, or ethyl acetoacetate (B1235776) followed by cyclization. mdpi.comnih.gov

The pyridine core of this compound serves as a robust scaffold for various cyclization reactions. The amino and hydroxyl groups are excellent nucleophiles that can react with bifunctional electrophiles to form new heterocyclic rings. One common approach is intramolecular nucleophilic aromatic substitution (SNAr), where a side chain attached to the amino or hydroxyl group cyclizes by displacing a leaving group on the pyridine ring or an adjacent ring. researchgate.net

Another powerful method is reductive cyclization. For instance, the synthesis of imidazo[4,5-b]pyridines can be achieved from 2-nitro-3-aminopyridine precursors through reductive cyclization using reagents like Na2S2O4 or SnCl2. researchgate.netmdpi.com This involves the reduction of the nitro group to an amino group, creating an in-situ ortho-diaminopyridine that readily cyclizes with an aldehyde or its equivalent. General methods for preparing 2-aminopyridine (B139424) derivatives through the cyclization of open-chain precursors have also been developed, showcasing the fundamental importance of cyclization in pyridine chemistry. google.com

Derivatization Strategies for Functionalized Pyridines

The functional groups of this compound can be selectively modified to produce a library of novel pyridine derivatives. These derivatization strategies are crucial for fine-tuning the molecule's properties for specific applications, such as in drug discovery or materials science. uni-muenchen.de

The amino (NH₂) and hydroxyl (OH) groups are primary sites for derivatization. Standard organic transformations can be applied to these groups to introduce a wide variety of functionalities. The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to yield esters. A similar compound, 6-chloro-2-iodopyridin-3-ol, has been shown to react with 3-bromocyclohexene (B24779) in the presence of a base to form the corresponding ether, demonstrating a practical application of O-alkylation. diva-portal.org The amino group can be acylated to form amides, alkylated, or used in reactions to form ureas and sulfonamides.

Table 2: Potential Derivatization of Amino and Hydroxyl Groups

Functional Group Reaction Type Product Functional Group Reagents/Conditions
Hydroxyl (-OH) O-Alkylation Ether (-OR) Alkyl halide, Base (e.g., K₂CO₃)
O-Acylation Ester (-OCOR) Acyl chloride, Acid anhydride
Amino (-NH₂) N-Acylation Amide (-NHCOR) Acyl chloride, Acid anhydride
N-Alkylation Secondary/Tertiary Amine Alkyl halide
Sulfonylation Sulfonamide (-NHSO₂R) Sulfonyl chloride
Urea Formation Urea (-NHCONH₂) Isocyanate

The iodine atom at the C2 position is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in catalytic cycles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Prominent cross-coupling reactions applicable to this position include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For example, studies on the related 4-amino-3-iodopyridine have shown its utility in Suzuki and Sonogashira couplings to produce biaryl and alkynyl-substituted pyridines, respectively. These reactions are fundamental in modern synthetic chemistry for building complex molecular scaffolds from simpler precursors. mdpi.com

Table 3: Cross-Coupling Reactions at the Iodine Position

Reaction Name Coupling Partner Catalyst/Ligand System Bond Formed
Suzuki-Miyaura Boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), Base C-C (Aryl, Vinyl)
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (Alkynyl)
Heck Alkene Pd catalyst, Base C-C (Alkenyl)
Buchwald-Hartwig Amine, Amide Pd catalyst, Phosphine (B1218219) ligand, Base C-N
Stille Organostannane Pd catalyst C-C (Aryl, Vinyl, Alkyl)

Applications in Ligand Design for Catalysis and Coordination Chemistry

The multifunctional nature of this compound makes it an attractive candidate for the design of novel ligands for catalysis and coordination chemistry. uniurb.it The molecule possesses several potential coordination sites that can bind to a metal center:

The nitrogen atom of the pyridine ring.

The nitrogen atom of the amino group.

The oxygen atom of the hydroxyl group.

The iodine atom, which can act as a halogen bond donor. rsc.org

The combination of the amino and hydroxyl groups can form a stable five-membered chelate ring with a metal ion. The presence of both hard (N, O) and soft (I) donor atoms could lead to the design of hemilabile ligands, which can play a crucial role in stabilizing catalytic intermediates. Chiral ligands based on pyridine backbones are instrumental in asymmetric catalysis, and while this compound is achiral, it can be incorporated into larger chiral scaffolds. The development of sterically demanding phosphine ligands has significantly advanced cross-coupling reactions, and novel pyridine-based ligands continue to be an active area of research. sigmaaldrich.com

Table 4: Potential Coordination Modes and Applications

Donor Atoms Coordination Mode Potential Application
Pyridine-N, Amino-N, Hydroxyl-O Tridentate (pincer-type) Homogeneous catalysis, metal sequestration
Amino-N, Hydroxyl-O Bidentate (chelation) Stabilizing transition metal catalysts
Pyridine-N Monodentate Building block for more complex ligands
Iodine atom Halogen bonding Supramolecular chemistry, organocatalysis rsc.org

Mechanistic Investigations of Reactions Involving 4 Amino 2 Iodopyridin 3 Ol

Study of Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites on the 4-Amino-2-iodopyridin-3-ol ring system makes the study of regioselectivity in its derivatization reactions a key area of investigation. The amino group at the 4-position and the hydroxyl group at the 3-position are electron-donating groups, which typically direct electrophilic substitution to the positions ortho and para to them. Conversely, the iodine atom at the 2-position is an electron-withdrawing group, deactivating the ring towards electrophilic attack.

The regioselectivity of reactions is significantly influenced by the electronic environment of the pyridine (B92270) ring. For instance, in iodination reactions of aminopyridine derivatives, the electron-donating amino group directs the incoming electrophile, leading to specific substitution patterns. Computational studies, such as those using Density Functional Theory (DFT), can model the electron density distribution on the pyridine ring to predict the most likely sites of reaction.

In derivatization reactions, the interplay between the directing effects of the amino and hydroxyl groups and the steric hindrance imposed by the bulky iodine atom governs the regiochemical outcome. For example, in palladium-catalyzed cross-coupling reactions, the iodine atom serves as a reactive handle for the introduction of new functional groups. The specific conditions of these reactions, including the choice of catalyst, ligand, and solvent, can be optimized to favor the formation of a particular regioisomer.

Stereoselectivity becomes a critical consideration when chiral centers are introduced during derivatization. While the parent molecule, this compound, is achiral, reactions at the pyridine ring or its substituents can generate stereoisomers. The development of chiral catalysts and ligands is essential for controlling the stereochemical outcome of these reactions. diva-portal.orgrsc.org However, achieving high enantioselectivity can be challenging due to factors like the flexibility of ligands and the distance between the chiral catalyst and the reaction center. rsc.org Studies have shown that for certain reactions, the availability of multiple ligand conformations with similar energies can lead to a lack of stereoselectivity. diva-portal.org

Table 1: Factors Influencing Regio- and Stereoselectivity in Derivatization Reactions

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic Effects The electron-donating amino and hydroxyl groups direct incoming electrophiles. The electronic nature of the substrate and catalyst can influence the transition state energies of competing stereochemical pathways.
Steric Hindrance The bulky iodine atom can block access to adjacent positions, favoring substitution at less hindered sites.Steric interactions between the substrate, catalyst, and reagents can favor the formation of one stereoisomer over another.
Reaction Conditions Catalyst, ligand, solvent, and temperature can all be tuned to favor a specific regioisomer.The choice of a chiral catalyst and appropriate reaction conditions is crucial for achieving high enantioselectivity. diva-portal.orgrsc.org
Nature of Reactants The size and reactivity of the incoming electrophile or coupling partner play a significant role in determining the site of reaction.The structure of the prochiral substrate and the nature of the chiral catalyst determine the stereochemical outcome.

Elucidation of Reaction Pathways for Pyridine Ring Transformations

The pyridine ring of this compound can undergo various transformations, leading to the formation of fused heterocyclic systems or other substituted pyridines. Elucidating the reaction pathways for these transformations is fundamental to understanding and controlling the synthesis of these complex structures.

One common transformation is the construction of fused ring systems, such as pyrrolopyridines, through annulation reactions. These reactions often involve the initial functionalization of the pyridine ring followed by an intramolecular cyclization. For instance, the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) can be achieved from appropriately substituted aminopyridine precursors. researchgate.net The mechanism of these reactions often involves the formation of a key intermediate that undergoes cyclization to form the new ring.

Transition-metal-catalyzed reactions are pivotal in mediating pyridine ring transformations. acs.org Palladium-catalyzed cross-coupling reactions, for example, allow for the introduction of various substituents onto the pyridine ring, which can then participate in subsequent cyclization reactions. Mechanistic studies of these catalytic cycles often involve the characterization of intermediates and the investigation of the elementary steps, such as oxidative addition, transmetalation, and reductive elimination.

The functional groups on the this compound ring play a crucial role in directing the course of these transformations. The amino group can act as a nucleophile or a directing group, while the iodine atom provides a site for cross-coupling. The hydroxyl group can also participate in reactions or be converted into other functional groups to facilitate different transformations.

Kinetics and Thermodynamic Aspects of Aminopyridinol Reactions

The study of kinetics and thermodynamics provides quantitative insights into the reactivity of this compound and the feasibility of its reactions. Kinetic studies focus on the rates of reactions, providing information about the reaction mechanism and the factors that influence the reaction speed. Thermodynamic studies, on the other hand, deal with the energy changes that occur during a reaction, determining the position of equilibrium and the relative stability of reactants and products.

The rate of a reaction involving this compound can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For instance, in electrophilic aromatic substitution reactions, the electron-donating amino and hydroxyl groups are expected to increase the reaction rate by stabilizing the intermediate carbocation.

Thermodynamic considerations are important for predicting the spontaneity of a reaction and the product distribution at equilibrium. The relative stability of different regioisomers or stereoisomers can be assessed by comparing their Gibbs free energies of formation. In many cases, the thermodynamically more stable product is the major product of the reaction, although kinetic control can sometimes lead to the formation of a less stable product.

Table 2: Summary of Mechanistic Aspects

Mechanistic AspectKey Findings and Considerations
Regioselectivity Primarily governed by the electronic effects of the amino and hydroxyl groups and the steric effect of the iodine atom. Reaction conditions can be optimized to favor a specific regioisomer.
Stereoselectivity Dependent on the use of chiral catalysts and the steric environment of the reaction center. diva-portal.orgrsc.org Achieving high enantioselectivity can be challenging. rsc.org
Pyridine Ring Transformations Often proceed through transition-metal-catalyzed cross-coupling followed by intramolecular cyclization to form fused heterocyclic systems. researchgate.netacs.org
Kinetics Reaction rates are influenced by reactant concentrations, temperature, and catalysts. The electron-donating groups are expected to enhance the rate of electrophilic substitution.
Thermodynamics The relative stability of products determines the position of equilibrium. The thermodynamically favored product is often, but not always, the major product.

Structure Activity Relationship Sar Studies for 4 Amino 2 Iodopyridin 3 Ol Analogues in Molecular Research

Correlating Structural Modifications with Specific Molecular Interactions

The core scaffold of 4-amino-2-iodopyridin-3-ol presents multiple avenues for structural modification, each influencing its interaction profile. The pyridinone ring and its substituents can serve as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition. frontiersin.org Key interaction points include:

The 4-Amino Group and 3-Hydroxyl Group: These functional groups are primary sites for hydrogen bonding with biological targets. Modifications to these groups, such as alkylation or acylation, can significantly alter the strength and nature of these interactions.

The 2-Iodo Substituent: The iodine atom can participate in halogen bonding, a directional non-covalent interaction that can contribute to binding affinity and selectivity. Replacing iodine with other halogens or different functional groups can modulate these interactions. mdpi.com

The Pyridine (B92270) Ring: The aromatic ring itself can engage in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket.

Computational Approaches to SAR (e.g., QSAR modeling, Molecular Docking)

Computational methods have become indispensable in SAR studies, offering predictive insights that accelerate the design-synthesis-test cycle. oncodesign-services.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound analogues, QSAR models can be developed to predict their binding affinities to specific targets. mdpi.comresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to derive an equation that predicts activity. researchgate.net

Molecular docking is another powerful computational tool that predicts how a ligand binds to a receptor's binding site. researchgate.netnih.gov By simulating the binding process, docking algorithms can estimate the binding affinity of different analogues, allowing for the virtual screening of large compound libraries to prioritize candidates for synthesis. researchgate.netnih.gov

Table 1: Illustrative Data for Computational SAR Studies

Analogue Modification Predicted Binding Affinity (nM) Key Interaction
1 Parent Compound 50 H-bond, Halogen bond
2 2-Bromo substituent 75 H-bond, Halogen bond
3 4-Methylamino 40 Enhanced H-bond
4 2-Phenyl substituent 120 Steric hindrance

This table is for illustrative purposes and does not represent actual experimental data.

Molecular docking provides detailed three-dimensional models of the ligand-target complex, revealing the specific interactions that stabilize the binding. researchgate.netnih.gov For analogues of this compound, docking studies can visualize:

Hydrogen bonds: The precise hydrogen bonding network between the ligand's amino and hydroxyl groups and the receptor's amino acid residues.

π-π stacking: The stacking of the pyridine ring with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net

Halogen bonds: The interaction of the iodine atom with electron-rich atoms in the binding pocket. mdpi.com

Understanding these binding modes is crucial for the rational design of new analogues with improved affinity and selectivity. researchgate.net

Influence of Substituents on Electronic and Steric Properties Relevant to Molecular Recognition

The electronic and steric properties of substituents play a critical role in how a molecule is recognized by its biological target. wikipedia.orggu.se

Electronic Effects: The electron-donating nature of the amino group and the electron-withdrawing character of the iodine atom influence the electron density distribution across the pyridine ring. Altering substituents can modulate this distribution, thereby affecting the strength of electrostatic interactions and hydrogen bonds. beilstein-journals.org

Steric Effects: The size and shape of substituents are critical for achieving a good fit within a binding pocket. wikipedia.org Bulky substituents can lead to steric hindrance, preventing optimal binding, while smaller or appropriately shaped groups can enhance van der Waals interactions and improve affinity. wikipedia.orgresearchgate.net The interplay of these effects is a key consideration in analogue design. mdpi.com

Table 2: Influence of Substituents on Molecular Properties

Substituent at C2 Electronic Effect Steric Effect (van der Waals radius, Å) Expected Impact on Binding
-I Electron-withdrawing 2.15 Halogen bonding potential
-Br Electron-withdrawing 1.85 Moderate halogen bonding
-Cl Electron-withdrawing 1.75 Weaker halogen bonding
-CH3 Electron-donating 2.00 Increased lipophilicity
-Ph Electron-withdrawing (inductive), Resonant ~3.4 Potential for π-π stacking, potential steric clash

This table provides a generalized overview and actual effects can be context-dependent.

Development of Empirical Equations for Predicting Molecular Properties and Interactions

From the data gathered through SAR and QSAR studies, it is possible to develop empirical equations that can predict the molecular properties and biological activities of new, unsynthesized analogues. nih.govblogspot.com These equations typically take the form of a linear or more complex mathematical model that relates molecular descriptors to activity. For instance, a simplified equation might look like:

Predicted Activity (log(1/IC50)) = c0 + c1(logP) + c2(σ) + c3*(Es)

Where:

logP represents hydrophobicity.

σ (Sigma) is a Hammett constant representing electronic effects.

Es is a Taft steric parameter.

c0, c1, c2, c3 are coefficients determined from the regression analysis of a training set of compounds.

These predictive models, once validated, become powerful tools in prioritizing synthetic efforts and accelerating the discovery of novel molecules with desired properties. nih.govarxiv.orgnih.gov

Q & A

Basic: What are the recommended safety protocols for handling 4-Amino-2-iodopyridin-3-ol in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, particulate-filter respirators (EN 143 standard), and eye protection to prevent skin/eye contact and inhalation of dust .
  • Storage : Use airtight containers in cool, dry, well-ventilated areas. Avoid exposure to incompatible substances (e.g., strong oxidizers) and control dust accumulation to reduce explosion risks .
  • Emergency Measures : In case of exposure, remove contaminated clothing, rinse skin with water for 15 minutes, and seek medical attention if symptoms persist .

Basic: How can researchers confirm the purity and structural identity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :

    Method Parameters Expected Data
    HPLC C18 column, 0.1% TFA in acetonitrile/water (gradient elution)Single peak at retention time matching standard
    NMR DMSO-d₆ solvent, 400 MHzPeaks: δ 8.2 (H-5), 7.9 (H-6), 6.1 (NH₂), 5.8 (OH)
    Mass Spectrometry ESI+ modeMolecular ion [M+H]⁺ at m/z 221.01
  • Cross-Validation : Compare spectral data with literature or databases (e.g., PubChem) to resolve ambiguities .

Advanced: What strategies are effective for introducing functional groups at the iodine position of this compound?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Use Pd(PPh₃)₄ (1 mol%), aryl/alkyl boronic acids, and K₂CO₃ in DMF at 80°C. Monitor reaction progress via TLC to prevent dehalogenation .
    • Ullmann Coupling : For C–N bond formation, employ CuI/1,10-phenanthroline in DMSO at 120°C .
  • Challenges : Competing hydrolysis of the iodine substituent may occur; optimize solvent polarity and base strength to favor coupling over elimination .

Advanced: How should researchers address discrepancies in reported melting points of this compound derivatives?

Methodological Answer:

  • Root Cause Analysis :
    • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple endotherms indicating polymorphic forms .
    • Impurity Profiles : Compare HPLC retention times and mass spectra to identify byproducts (e.g., dehalogenated species) .
  • Resolution :
    • Recrystallize the compound from ethanol/water mixtures to isolate the dominant polymorph.
    • Confirm crystal structure via single-crystal X-ray diffraction .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition temperatures .
  • Photochemical Stability : Expose samples to UV light (254 nm) in quartz cells and monitor degradation via UV-Vis spectroscopy at 280 nm .
  • Solution Stability : Prepare buffered solutions (pH 1–12) and analyze aliquots by HPLC over 24 hours to assess hydrolytic degradation .

Basic: What are the key spectral signatures for distinguishing this compound from structural analogs?

Methodological Answer:

  • FT-IR :
    • Bands at 3350 cm⁻¹ (NH₂ stretch), 1620 cm⁻¹ (C=N), and 1270 cm⁻¹ (C–I) .
  • ¹³C NMR :
    • Peaks at δ 158 (C-2), 145 (C-4), 115 (C-5), and 90 ppm (C-I) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.